
UDP-4-dehydro-6-deoxy-D-glucose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UDP-4-dehydro-6-deoxy-alpha-D-glucose is uDP-4-dehydro-6-deoxy-D-glucose in which the anomeric centre of the sugar component has alpha-configuration. It is a conjugate acid of an UDP-4-dehydro-6-deoxy-alpha-D-glucose(2-).
Aplicaciones Científicas De Investigación
Plant Cell Wall Biosynthesis
The compound plays a critical role in the biosynthesis of cell wall components in plants. For example, studies have shown that enzymes like RHM2/MUM4 in Arabidopsis thaliana convert UDP-D-glucose to UDP-L-rhamnose, which is crucial for the biosynthesis of cell wall rhamnogalacturonan-I, rhamnogalacturonan-II, and certain natural compounds. This process involves an intermediate step that likely includes UDP-4-dehydro-6-deoxy-D-glucose (Oka, Nemoto, & Jigami, 2007).
Bacterial Polysaccharide Production
In bacteria, similar compounds are involved in the biosynthesis of complex polysaccharides. For instance, Bacillus cereus utilizes pathways that include dehydratase and reductase enzymes to convert UDP-N-acetylglucosamine to various sugar nucleotides, such as those resembling UDP-4-dehydro-6-deoxy-D-glucose, for the production of unique amino sugar residues found in its glycans, highlighting the diverse roles these sugars play in bacterial infection and immunity evasion (Hwang, Aronov, & Bar-Peled, 2015).
Biochemical Synthesis and Modification
The synthesis and modification of UDP-sugars for use in biochemical studies have also been explored. Enzymes capable of modifying UDP-GlcNAc to create potential mechanism-based inhibitors for bacterial enzymes, like PseB, underscore the utility of these compounds in developing new antibacterial agents. Such research points to the potential of using UDP-4-dehydro-6-deoxy-D-glucose derivatives as tools in the study and inhibition of bacterial pathogens (Bassiri, 2006).
Enzymatic Studies and Glycosylation
Investigations into the enzymatic processes involved in glycosylation highlight the versatility of UDP-4-dehydro-6-deoxy-D-glucose and its derivatives. For example, the metabolic chemical reporter 6-Azido-6-deoxy-glucose has been used to reveal the substrate promiscuity of O-GlcNAc transferase, further illustrating the intricate roles these sugars play in cellular processes (Darabedian et al., 2018).
Propiedades
Nombre del producto |
UDP-4-dehydro-6-deoxy-D-glucose |
|---|---|
Fórmula molecular |
C15H22N2O16P2 |
Peso molecular |
548.29 g/mol |
Nombre IUPAC |
[(2R,3R,4R,6R)-3,4-dihydroxy-6-methyl-5-oxooxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C15H22N2O16P2/c1-5-8(19)10(21)12(23)14(30-5)32-35(27,28)33-34(25,26)29-4-6-9(20)11(22)13(31-6)17-3-2-7(18)16-15(17)24/h2-3,5-6,9-14,20-23H,4H2,1H3,(H,25,26)(H,27,28)(H,16,18,24)/t5-,6-,9-,10+,11-,12-,13-,14-/m1/s1 |
Clave InChI |
DDWGQQADOIMFOI-JPHISPRKSA-N |
SMILES isomérico |
C[C@@H]1C(=O)[C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)O |
SMILES |
CC1C(=O)C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O |
SMILES canónico |
CC1C(=O)C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O |
Sinónimos |
UDP-4-keto-6-deoxyglucose |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S)-5-[(1R)-1-hydroxy-3-(methylamino)propyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate;hydrochloride](/img/structure/B1260789.png)
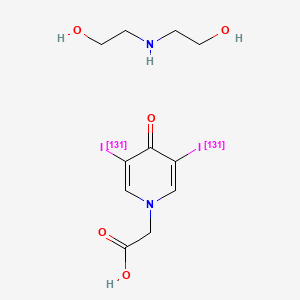

![N-[4-(Trifluoromethyl)phenyl]glycine](/img/structure/B1260794.png)
![2-[Carbamimidoyl(methyl)amino]ethanesulfonic acid](/img/structure/B1260795.png)
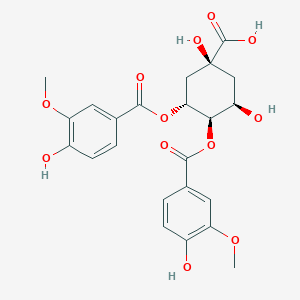

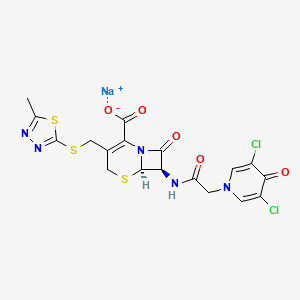
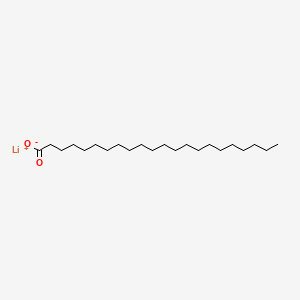
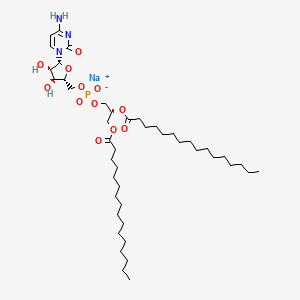

![(Z)-N-(3,4-dichlorophenyl)-2-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-3-(dimethylamino)prop-2-enamide](/img/structure/B1260808.png)

![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate](/img/structure/B1260813.png)